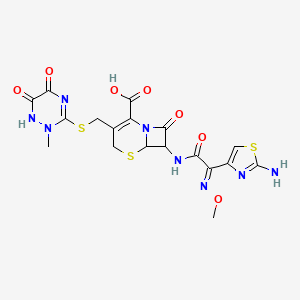
Ceftriaxone sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound is particularly effective in treating severe infections such as meningitis, sepsis, and pneumonia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ceftriaxone involves multiple steps, starting from the basic cephalosporin nucleus. The process includes the acylation of the 7-amino group of the cephalosporin core with a suitable acylating agent. This is followed by the introduction of the (E)-methoxyimino group at the 3-position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of (E)-Ceftriaxone is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process also includes purification steps such as crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (E)-Ceftriaxone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of (E)-Ceftriaxone with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
(E)-Ceftriaxone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their chemical properties.
Biology: The compound is used in microbiological studies to understand bacterial resistance mechanisms.
Medicine: (E)-Ceftriaxone is extensively used in clinical research for developing new antibiotic therapies.
Industry: It is used in the pharmaceutical industry for the production of injectable antibiotics.
Mechanism of Action
(E)-Ceftriaxone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which degrade other beta-lactam antibiotics.
Comparison with Similar Compounds
Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A closely related compound with a similar mechanism of action but different pharmacokinetic properties.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Uniqueness: (E)-Ceftriaxone is unique due to its long half-life, which allows for once-daily dosing. It also has a high degree of stability against beta-lactamase enzymes, making it effective against resistant bacterial strains.
Properties
Molecular Formula |
C18H18N8O7S3 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+ |
InChI Key |
VAAUVRVFOQPIGI-KTZMUZOWSA-N |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















